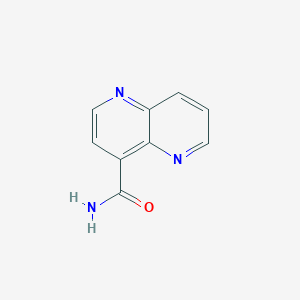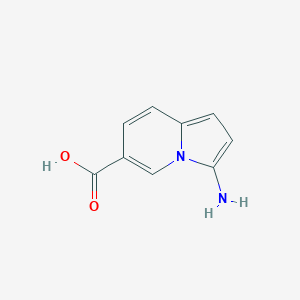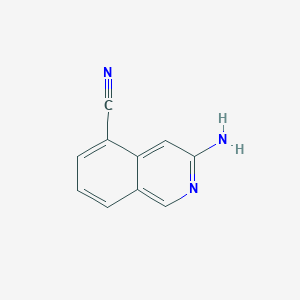![molecular formula C10H9N3 B11915146 4,5-Dihydroimidazo[1,5-a]quinoxaline CAS No. 512847-94-8](/img/structure/B11915146.png)
4,5-Dihydroimidazo[1,5-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,5-a]quinoxaline can be achieved through several methods. One common approach involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole. This reaction proceeds via a modified Pictet–Spengler reaction under microwave irradiation, which significantly reduces the reaction time to about 20 minutes .
Another method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine (III) dicyclohexanecarboxylate and an iridium catalyst under visible light . This method yields both 4-cyclohexylimidazo[1,2-a]quinoxaline and 4-cyclohexylimidazo[1,5-a]quinoxaline as products.
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as the use of ionic liquid-supported synthesis. This method allows for easy purification through simple precipitation and filtration, avoiding time-consuming chromatographic separations .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Aromatic nucleophilic substitution of halogen atoms in the compound can lead to the formation of various derivatives.
Major Products: The major products formed from these reactions include aromatic derivatives of imidazo[1,5-a]quinoxaline, which are of significant interest due to their potential biological activities .
Aplicaciones Científicas De Investigación
4,5-Dihydroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to its diverse biological effects, including anticancer and neuroprotective activities.
Comparación Con Compuestos Similares
Imidazo[1,2-a]quinoxaline: Another member of the imidazoquinoxaline family, known for its antiallergic and anticonvulsant properties.
Pyrrolo[1,2-a]quinoxaline: Exhibits similar biological activities and is used in the development of pharmaceuticals.
Uniqueness: 4,5-Dihydroimidazo[1,5-a]quinoxaline is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act on multiple molecular targets makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
512847-94-8 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
4,5-dihydroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-10-9(3-1)12-6-8-5-11-7-13(8)10/h1-5,7,12H,6H2 |
Clave InChI |
GZGCTIXIODMQIE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=CN2C3=CC=CC=C3N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)

![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)








